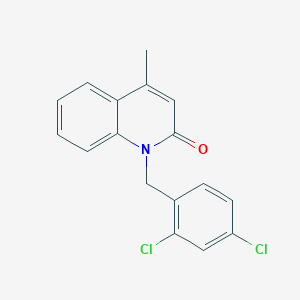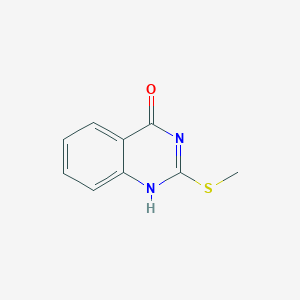
2-Oxo-2-phenylethyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 3-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 3-fluorobenzoate is not fully understood. However, it has been suggested that this compound may interact with various biological targets such as enzymes and receptors, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 3-fluorobenzoate exhibits a range of biochemical and physiological effects. This compound has been found to possess antifungal, antibacterial, and antitumor activities. Additionally, 2-Oxo-2-phenylethyl 3-fluorobenzoate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase.
Advantages and Limitations for Lab Experiments
The use of 2-Oxo-2-phenylethyl 3-fluorobenzoate in lab experiments has several advantages. This compound is relatively easy to synthesize, and its reactivity allows for the synthesis of a range of biologically active molecules. However, the limitations of using 2-Oxo-2-phenylethyl 3-fluorobenzoate in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 2-Oxo-2-phenylethyl 3-fluorobenzoate. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-Oxo-2-phenylethyl 3-fluorobenzoate and its potential applications in various research fields. Finally, research is needed to explore the potential toxicity and environmental impact of this compound.
Synthesis Methods
The synthesis of 2-Oxo-2-phenylethyl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a white solid with a high yield.
Scientific Research Applications
2-Oxo-2-phenylethyl 3-fluorobenzoate has been widely used as a reagent in organic synthesis due to its ability to undergo a range of chemical reactions. This compound has been utilized in the synthesis of various biologically active molecules such as benzodiazepines and antifungal agents. Additionally, 2-Oxo-2-phenylethyl 3-fluorobenzoate has been found to exhibit potential applications in the field of medicinal chemistry as a lead compound for the development of new drugs.
properties
CAS RN |
55153-23-6 |
|---|---|
Product Name |
2-Oxo-2-phenylethyl 3-fluorobenzoate |
Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
phenacyl 3-fluorobenzoate |
InChI |
InChI=1S/C15H11FO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
GPFVTIDFJVYNRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





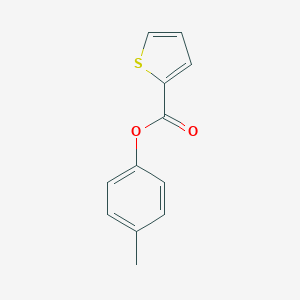

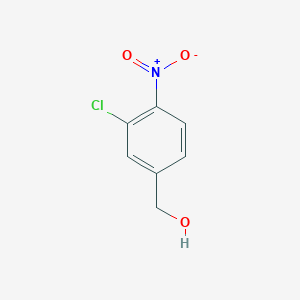
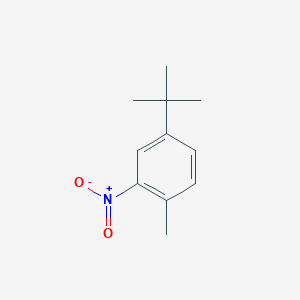

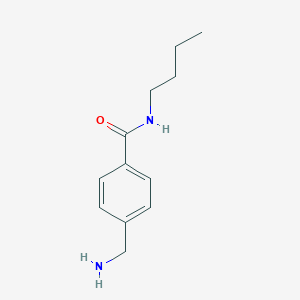
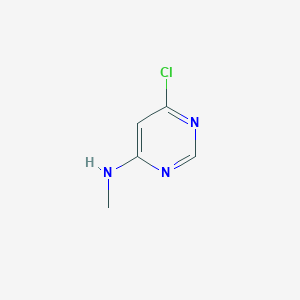


![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
